molecular formula C11H14O2 B6240933 rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans CAS No. 135357-03-8

rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans

Cat. No.: B6240933
CAS No.: 135357-03-8
M. Wt: 178.2
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Description

rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans: is a chiral compound with a cyclopentane ring substituted with a phenoxy group and a hydroxyl group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans typically begins with cyclopentanone and phenol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is controlled to optimize yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form cyclopentanol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as tosyl chloride or thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Tosyl chloride in pyridine, thionyl chloride in dichloromethane.

Major Products:

    Oxidation: 2-phenoxycyclopentanone.

    Reduction: 2-phenoxycyclopentanol.

    Substitution: 2-phenoxycyclopentyl tosylate or 2-phenoxycyclopentyl chloride.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in the development of new catalysts for asymmetric synthesis.

Biology:

  • Investigated for its potential as a ligand in biological assays.
  • Studied for its interactions with enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Used in the design of new pharmaceutical agents.

Industry:

  • Utilized in the production of advanced materials with specific optical and mechanical properties.
  • Applied in the development of new polymers and resins.

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

    rac-(1R,2R)-2-phenylcyclopentan-1-ol, trans: Similar structure but with a phenyl group instead of a phenoxy group.

    rac-(1R,2R)-2-methoxycyclopentan-1-ol, trans: Similar structure but with a methoxy group instead of a phenoxy group.

    rac-(1R,2R)-2-ethoxycyclopentan-1-ol, trans: Similar structure but with an ethoxy group instead of a phenoxy group.

Uniqueness: rac-(1R,2R)-2-phenoxycyclopentan-1-ol, trans is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

CAS No.

135357-03-8

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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